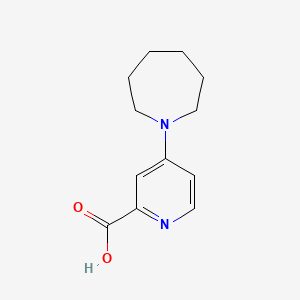

4-Azepan-1-ylpyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Azepan-1-ylpyridine-2-carboxylic acid is an organic heterocyclic compound that belongs to the family of pyridine carboxylic acids. It has a molecular formula of C12H16N2O2 .

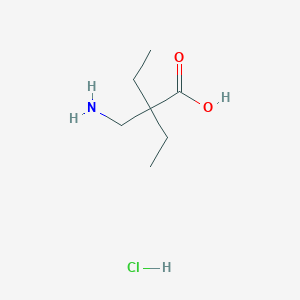

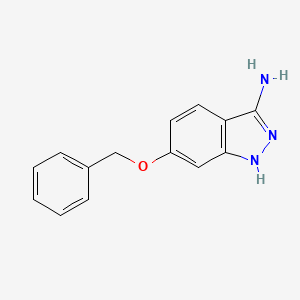

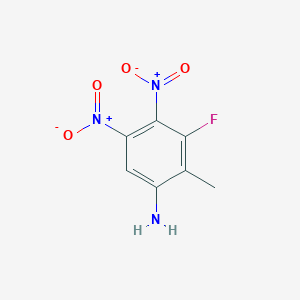

Molecular Structure Analysis

The molecular structure of 4-Azepan-1-ylpyridine-2-carboxylic acid consists of a seven-membered azepane ring attached to a pyridine ring with a carboxylic acid group . The molecular weight is 220.27 g/mol.科学的研究の応用

Central Nervous System (CNS) Modulation

4-Azepan-1-ylpyridine-2-carboxylic acid: derivatives are known to modulate the CNS. They act as GABA_A receptor positive allosteric modulators, which can be beneficial in treating conditions like anxiety, insomnia, and epilepsy. The structural resemblance to purines allows these compounds to interact with various neurotransmitter systems within the brain .

Digestive System Aid

As proton pump inhibitors, certain derivatives of 4-Azepan-1-ylpyridine-2-carboxylic acid can reduce stomach acid production. This is crucial for treating gastroesophageal reflux disease (GERD) and preventing peptic ulcers .

Anti-Cancer Properties

The ability of 4-Azepan-1-ylpyridine-2-carboxylic acid to influence cellular pathways makes it a candidate for cancer treatment. It can affect the functioning of cancerous cells, potentially leading to the development of new chemotherapeutic agents .

Anti-Inflammatory Applications

Imidazopyridine derivatives, which include 4-Azepan-1-ylpyridine-2-carboxylic acid , have been found to possess anti-inflammatory properties. This makes them useful in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

These compounds have shown potential as aromatase inhibitors, which is significant in the treatment of hormone-sensitive cancers like breast cancer. By inhibiting the enzyme aromatase, they can reduce estrogen production and slow the growth of certain cancer cells .

Antimicrobial Activity

The structural complexity of 4-Azepan-1-ylpyridine-2-carboxylic acid allows it to interact with various pathogens. This interaction can disrupt the growth and reproduction of bacteria and viruses, leading to its application in developing new antimicrobial drugs .

特性

IUPAC Name |

4-(azepan-1-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLRWDBSPOPGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)

![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)